![molecular formula C16H13F2N5O2 B13395818 (R)-5-(2-(2,5-Difluorophenyl)-1-pyrrolidinyl)-3-nitropyrazolo[1,5-a]pyrimidine](/img/structure/B13395818.png)
(R)-5-(2-(2,5-Difluorophenyl)-1-pyrrolidinyl)-3-nitropyrazolo[1,5-a]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-5-(2-(2,5-Difluorophenyl)-1-pyrrolidinyl)-3-nitropyrazolo[1,5-a]pyrimidine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core, a nitro group, and a pyrrolidinyl substituent attached to a difluorophenyl ring. The stereochemistry of the compound is denoted by the ®-configuration, indicating the specific spatial arrangement of its atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-(2-(2,5-Difluorophenyl)-1-pyrrolidinyl)-3-nitropyrazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[1,5-a]pyrimidine core, followed by the introduction of the nitro group and the difluorophenyl-pyrrolidinyl substituent. Common reagents used in these reactions include various halogenated compounds, nitrating agents, and pyrrolidine derivatives. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired stereochemistry and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters are essential to achieve high purity and consistent quality. Industrial methods may also incorporate advanced purification techniques such as chromatography and crystallization to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
®-5-(2-(2,5-Difluorophenyl)-1-pyrrolidinyl)-3-nitropyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can participate in reduction reactions, particularly involving the nitro group.
Substitution: The difluorophenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction, and halogenating agents for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions on the difluorophenyl ring can introduce various functional groups.
Wissenschaftliche Forschungsanwendungen
®-5-(2-(2,5-Difluorophenyl)-1-pyrrolidinyl)-3-nitropyrazolo[1,5-a]pyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other valuable chemicals.
Wirkmechanismus
The mechanism of action of ®-5-(2-(2,5-Difluorophenyl)-1-pyrrolidinyl)-3-nitropyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The nitro group and the difluorophenyl-pyrrolidinyl substituent play crucial roles in its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-5-(2-(2,5-Difluorophenyl)-1-pyrrolidinyl)-3-nitropyrazolo[1,5-a]pyrimidine: The enantiomer of the compound with different stereochemistry.
5-(2-(2,5-Difluorophenyl)-1-pyrrolidinyl)-3-nitropyrazolo[1,5-a]pyrimidine: A compound without the ®-configuration.
Other pyrazolo[1,5-a]pyrimidine derivatives: Compounds with similar core structures but different substituents.
Uniqueness
The uniqueness of ®-5-(2-(2,5-Difluorophenyl)-1-pyrrolidinyl)-3-nitropyrazolo[1,5-a]pyrimidine lies in its specific stereochemistry and the combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C16H13F2N5O2 |
|---|---|
Molekulargewicht |
345.30 g/mol |
IUPAC-Name |
5-[2-(2,5-difluorophenyl)pyrrolidin-1-yl]-3-nitropyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C16H13F2N5O2/c17-10-3-4-12(18)11(8-10)13-2-1-6-21(13)15-5-7-22-16(20-15)14(9-19-22)23(24)25/h3-5,7-9,13H,1-2,6H2 |
InChI-Schlüssel |
ZVNXKHRULOZLHG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(N(C1)C2=NC3=C(C=NN3C=C2)[N+](=O)[O-])C4=C(C=CC(=C4)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-N-[4-(6,7-dimethoxyquinolin-4-yl)oxyphenyl]-1-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide;2-hydroxybutanedioic acid](/img/structure/B13395735.png)
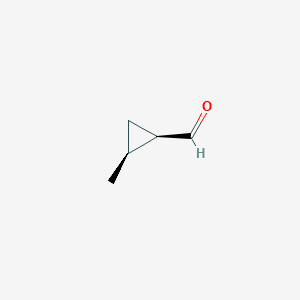
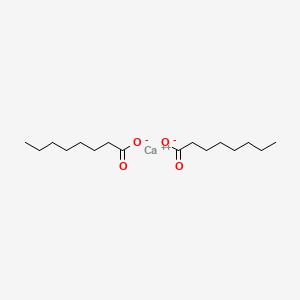
[(naphthalen-2-yl)methyl]amine hydrochloride](/img/structure/B13395760.png)
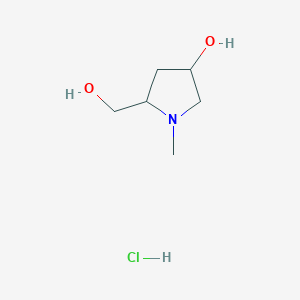
![1-[6-(2-Carboxypyrrolidin-1-yl)-6-oxohexanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B13395771.png)
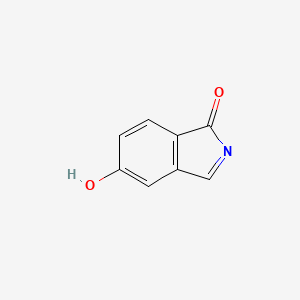
![2-[[4-(3-amino-1,9-dioxo-5,6,6a,7-tetrahydro-2H-imidazo[1,5-f]pteridin-8-yl)benzoyl]amino]pentanedioic acid](/img/structure/B13395789.png)
![3-[[3,5-Bis(trifluoromethyl)phenyl]amino]-4-[[(2R)-2-pyrrolidinylmethyl]amino]-3-cyclobutene-1,2-dione](/img/structure/B13395794.png)
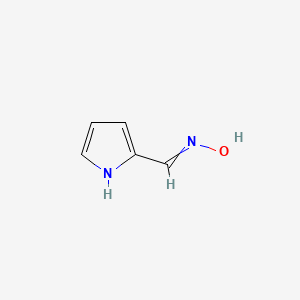

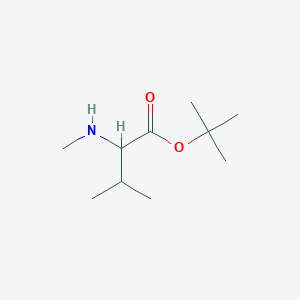
![2-Amino-5-[(2-chlorophenyl)methoxycarbonylamino]pentanoic acid](/img/structure/B13395838.png)
![N'-[(E)-(2,6-dichloropyridin-3-yl)methylidene]-4-methylbenzene-1-sulfonohydrazide](/img/structure/B13395844.png)
